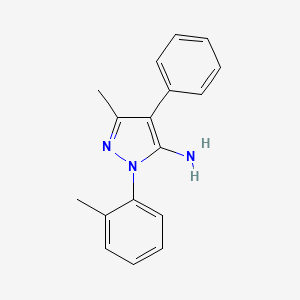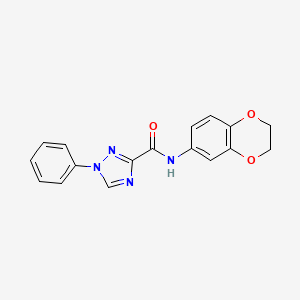
3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, also known as MPA, is a synthetic compound that belongs to the pyrazol family. MPA has gained significant interest due to its potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, which leads to an increase in inhibitory neurotransmission in the brain. The exact mechanism of action of 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood, but it is thought to bind to a specific site on the receptor that is distinct from the GABA binding site.
Biochemical and Physiological Effects:
3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase the binding affinity of GABA to the GABA-A receptor, which leads to an increase in inhibitory neurotransmission in the brain. This has been linked to a range of effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is its selectivity for the GABA-A receptor. This makes it a useful tool for studying the effects of GABA modulation on behavior and cognition. However, one of the limitations of 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is its relatively low potency, which means that higher concentrations are required to produce significant effects. This can make it more difficult to use in experiments, particularly those that require precise control over drug concentrations.
Orientations Futures
There are a number of potential future directions for research on 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine. One area of interest is the development of more potent and selective modulators of the GABA-A receptor. This could lead to the development of new drugs for the treatment of anxiety, insomnia, and other conditions that are thought to be related to GABA dysfunction. Another area of interest is the use of 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine as a tool to study the role of GABA in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
In conclusion, 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in inhibitory neurotransmission in the brain. 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. While it has some limitations, 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine remains a useful tool for studying the effects of GABA modulation on behavior and cognition, and has potential applications in the development of new drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA receptors in the central nervous system. 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has been shown to selectively bind to the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. This makes 3-methyl-1-(2-methylphenyl)-4-phenyl-1H-pyrazol-5-amine a useful tool for studying the effects of GABA modulation on behavior and cognition.
Propriétés
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-8-6-7-11-15(12)20-17(18)16(13(2)19-20)14-9-4-3-5-10-14/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSHYIRTVBBTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-methylphenyl)-4-phenylpyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4239706.png)
![methyl 4-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4239711.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4239719.png)
![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239723.png)

![2-[(4-ethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4239741.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4239765.png)
![N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4239781.png)
![3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4239790.png)
![N-[4-(aminosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4239797.png)
![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)
![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)